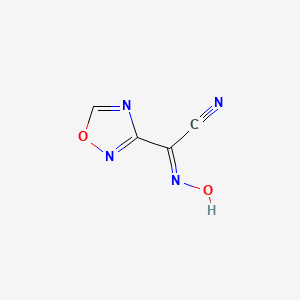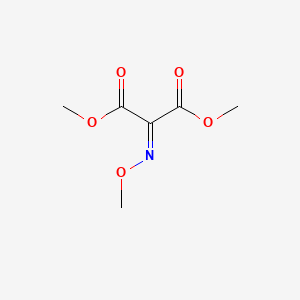
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyimino group and a nitrile group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nitrile oxides with amidoximes. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core oxadiazole structure.
Scientific Research Applications
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)propanenitrile
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)butanenitrile
- (2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)pentanenitrile
Uniqueness
(2E)-(hydroxyimino)(1,2,4-oxadiazol-3-yl)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group, in particular, plays a crucial role in its interactions and reactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C4H2N4O2 |
|---|---|
Molecular Weight |
138.08 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3+ |
InChI Key |
GUQPCELUXYNPLH-XVNBXDOJSA-N |
Isomeric SMILES |
C1=NC(=NO1)/C(=N/O)/C#N |
Canonical SMILES |
C1=NC(=NO1)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)

![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)







![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)



